molecular formula C9H8BrFO3 B8156675 3-Bromo-4-ethoxy-5-fluorobenzoic acid

3-Bromo-4-ethoxy-5-fluorobenzoic acid

Cat. No.: B8156675
M. Wt: 263.06 g/mol
InChI Key: WZZIABGXYZEWRQ-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-5-fluorobenzoic acid is a multifunctional benzoic acid derivative engineered for advanced pharmaceutical and organic synthesis research. This compound integrates three distinct functional groups—bromo, ethoxy, and fluoro—on an aromatic carboxylic acid scaffold, making it a highly valuable and versatile building block for constructing complex molecular architectures. Its structure is designed for strategic further functionalization, where the bromide serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), the ethoxy group provides steric and electronic modulation, and the fluorine atom enhances metabolic stability and binding affinity in target molecules . As a key synthetic intermediate, its primary research value lies in the discovery and development of new therapeutic agents. Fluorinated benzoic acids are critical precursors in the synthesis of active pharmaceutical ingredients (APIs) and are frequently employed in the creation of enzyme inhibitors and other bioactive compounds . For instance, closely related bromo- and ethoxy-fluorobenzoic acid derivatives are utilized as key intermediates in sophisticated medicinal chemistry campaigns, such as the synthesis of inhibitors for protein-protein interactions . The specific substitution pattern on the benzoic acid core allows researchers to finely tune the physicochemical properties of their target molecules, which can be critical for optimizing pharmacokinetics and potency. This compound is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not certified for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-bromo-4-ethoxy-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZIABGXYZEWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 4-Ethoxy-5-fluorobenzoic Acid

A common approach involves brominating 4-ethoxy-5-fluorobenzoic acid. The ethoxy group directs bromination to the ortho position (C3) due to its electron-donating nature, while the fluorine atom at C5 moderates reactivity.

Procedure :

  • Substrate Preparation : 4-Ethoxy-5-fluorobenzoic acid is dissolved in dichloromethane (DCM) to form Solution A.

  • Bromination System : Sodium bromide (NaBr) is dissolved in water, and 35% hydrochloric acid (HCl) is added to generate hydrobromic acid (HBr) in situ. An 8–10% sodium hypochlorite (NaOCl) solution serves as the oxidizing agent.

  • Reaction Execution : Solutions A and B are mixed under ultrasonication at 20–25°C. NaOCl is added dropwise to initiate electrophilic bromination. Ultrasonication enhances mass transfer, ensuring efficient mixing and reduced reaction time.

  • Workup : The organic phase is separated, washed to neutrality, and dried. The crude product is purified via bulk melting crystallization at 31°C, yielding 90–92% pure product.

Key Parameters :

ParameterOptimal Range
Temperature20–25°C
NaBr Equivalents1.01–1.03 mol
NaOCl Concentration8–10%
Crystallization Temp31°C

Alkylation of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

An alternative route introduces the ethoxy group via alkylation of a hydroxyl precursor:

Procedure :

  • Hydroxyl Substrate Synthesis : 3-Bromo-5-fluoro-4-hydroxybenzoic acid is prepared by brominating 5-fluoro-4-hydroxybenzoic acid using NaBr/NaOCl.

  • Ethylation : The hydroxyl group at C4 is alkylated with ethyl bromide (EtBr) in the presence of potassium carbonate (K₂CO₃) as a base. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves reaction efficiency in a DCM/water biphasic system.

  • Ester Hydrolysis : The ethylated intermediate is saponified using aqueous NaOH to regenerate the carboxylic acid group.

Yield Optimization :

  • Ethylation Efficiency : >95% conversion achieved with 1.5 equivalents of EtBr at 60°C.

  • Purity : Final product purity exceeds 99% after recrystallization from ethanol/water.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety:

  • Bromination Module : NaBr, HCl, and NaOCl are fed into a micromixer, ensuring precise stoichiometric control.

  • Alkylation Unit : Ethylation occurs in a packed-bed reactor with immobilized base catalysts, reducing downstream purification needs.

Advantages :

  • 20% higher throughput compared to batch processes.

  • Reduced solvent waste via in-line liquid-liquid separation.

Purification and Characterization

Bulk Melting Crystallization

Adapted from patent CN109912396B, crystallization at 31°C selectively isolates the product from dichloromethane solutions, achieving 99.4% purity.

Characterization Data :

PropertyValue
Melting Point112–114°C
HPLC Purity99.2–99.5%
¹H NMR (CDCl₃)δ 1.42 (t, J=7 Hz, 3H, OCH₂CH₃), δ 4.12 (q, J=7 Hz, 2H, OCH₂CH₃), δ 7.82 (d, J=2 Hz, 1H, Ar-H), δ 8.21 (d, J=6 Hz, 1H, Ar-H)

Comparative Analysis of Methods

MethodYieldPurityScalability
Halogenation-First89%99.2%High
Alkylation-First85%98.7%Moderate

The halogenation-first route is preferred industrially due to higher yields and streamlined purification .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxy-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Scientific Research Applications

3-Bromo-4-ethoxy-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of bromine, ethoxy, and fluorine substituents influences its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target molecule .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Predicted pKa Key Applications
3-Bromo-4-ethoxy-5-fluorobenzoic acid Br (3), OCH₂CH₃ (4), F (5) 263.05 ~2.1–2.5 Pharmaceutical intermediates
3-Bromo-4-fluorobenzoic acid Br (3), F (4) 218.99 ~1.8–2.2 Agrochemical synthesis
3-Bromo-4-propoxybenzoic acid Br (3), OCH₂CH₂CH₃ (4) 259.08 ~2.3–2.7 Polymer additives
3-Bromo-4-(trifluoromethyl)benzoic acid Br (3), CF₃ (4) 283.02 ~1.5–1.9 Fluorinated material precursors
4-Amino-3-bromo-5-fluorobenzoic acid NH₂ (4), Br (3), F (5) 234.02 ~3.5–4.0 Bioactive molecule synthesis

Notes:

  • Acidity : The electron-withdrawing Br and F substituents lower the pKa (increasing acidity) compared to unsubstituted benzoic acid (pKa ~4.2). The ethoxy group slightly counteracts this effect via electron donation, resulting in a higher pKa than analogs with only Br/F substituents .
  • Solubility : The ethoxy group enhances lipophilicity, reducing water solubility compared to 3-Bromo-4-fluorobenzoic acid but improving solubility in organic solvents like DCM or THF .

Functional Group Impact on Reactivity

  • Halogenated Analogs : Compounds like 3-Bromo-4-fluorobenzoic acid () exhibit higher electrophilicity due to the absence of an electron-donating ethoxy group, making them more reactive in nucleophilic aromatic substitution (NAS) reactions .
  • Amino-Substituted Derivatives: The introduction of an amino group (e.g., 4-Amino-3-bromo-5-fluorobenzoic acid, ) significantly increases pKa and enables participation in coupling reactions (e.g., amide bond formation), which are critical in drug design .
  • Trifluoromethyl Analogs : 3-Bromo-4-(trifluoromethyl)benzoic acid () displays enhanced metabolic stability and lipophilicity, making it a preferred candidate for fluorinated drug scaffolds .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-ethoxy-5-fluorobenzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Use bromo-fluorophenylboronic acid precursors (e.g., 4-Bromo-3-fluorophenylboronic acid) with palladium catalysts (Pd(PPh₃)₄) and ligands (SPhos) in anhydrous THF at 80–100°C. Protect the ethoxy group with tert-butyldimethylsilyl (TBS) to prevent dealkylation .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), use microwave-assisted heating for faster kinetics, and monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>97%).
    • NMR : ¹H NMR (400 MHz, CDCl₃) to confirm substituent positions (e.g., δ 4.1–4.3 ppm for ethoxy -OCH₂CH₃). ¹⁹F NMR for fluorine environment analysis.
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ (theoretical m/z: calculated from C₉H₇BrFO₃).
    • Melting Point : Compare with analogs (e.g., 3-Bromo-4-fluorobenzoic acid: mp 249–254°C ).

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing fluoro group increases electrophilicity at the adjacent carbon, enhancing reactivity in SNAr reactions. The ethoxy group’s electron-donating nature stabilizes intermediates but may reduce coupling efficiency.
  • Steric Effects : Ethoxy’s bulkiness requires bulky ligands (e.g., t-BuBrettPhos) to prevent catalyst deactivation. Computational modeling (DFT) can predict transition-state geometries .
  • Experimental Validation : Conduct Hammett studies with substituent analogs to quantify electronic contributions. Use kinetic profiling (in situ IR) to monitor reaction rates .

Q. What strategies are effective in resolving contradictions in reported reactivity data for halogenated benzoic acid derivatives?

Methodological Answer:

  • Parameter Screening : Apply Design of Experiments (DoE) to test variables (solvent, temperature, catalyst). For example, compare DMF (polar aprotic) vs. toluene (non-polar) in Heck couplings.
  • Isotopic Labeling : Use ¹⁸O-labeled ethoxy groups to track reaction pathways via mass spectrometry.
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., Cambridge Structural Database entries for related compounds) .

Q. How can researchers mitigate challenges associated with the light sensitivity of bromo-fluoro benzoic acid derivatives during storage and handling?

Methodological Answer:

  • Storage : Use amber glassware, store at -20°C under argon. For short-term use, maintain at 0–6°C .
  • Handling : Perform reactions under Schlenk-line conditions. Add antioxidants (e.g., BHT) to prevent radical degradation.
  • Quality Control : Monitor photodegradation via UV-Vis spectroscopy (λmax shifts indicate decomposition) .

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